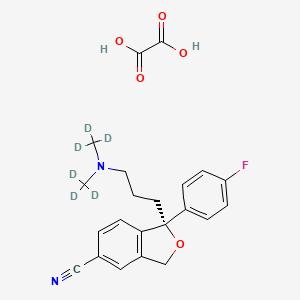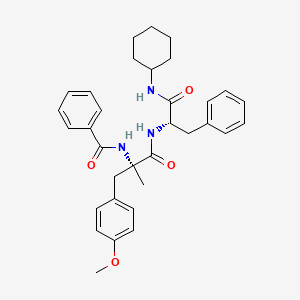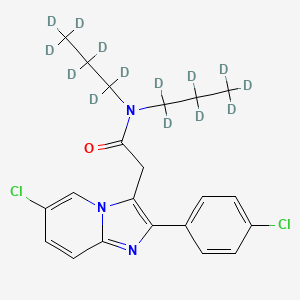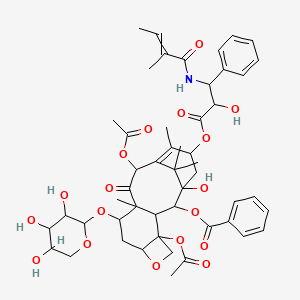
rac-syn N,N-Diethyl-d10 Norephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-syn N,N-Diethyl-d10 Norephedrine: is a labeled compound with the molecular formula C13H11D10NO and a molecular weight of 217.37. It is a deuterated analog of N,N-Diethyl Norephedrine, primarily used in scientific research for metabolic studies and as a reference standard in various analytical applications.
Métodos De Preparación
The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine involves the incorporation of deuterium atoms into the N,N-Diethyl Norephedrine structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.
Direct Synthesis: Starting from deuterated building blocks and assembling the molecule through a series of chemical reactions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often synthesized in specialized facilities equipped to handle isotopic labeling.
Análisis De Reacciones Químicas
rac-syn N,N-Diethyl-d10 Norephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform and ethyl acetate, and catalysts or reagents specific to the desired transformation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-syn N,N-Diethyl-d10 Norephedrine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the biotransformation of drugs and other compounds in biological systems.
Medicine: Utilized in clinical diagnostics and imaging to study the pharmacokinetics and pharmacodynamics of drugs.
Industry: Applied in the development and quality control of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of rac-syn N,N-Diethyl-d10 Norephedrine involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study the metabolic fate of its non-labeled counterpart, N,N-Diethyl Norephedrine. The deuterium atoms in the compound allow for precise tracking using analytical techniques, providing insights into the compound’s distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
rac-syn N,N-Diethyl-d10 Norephedrine is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N,N-Diethyl Norephedrine: The non-labeled analog used in various pharmaceutical applications.
Diethylpropione: A related compound used as an appetite suppressant.
Norephedrine: A structurally similar compound with stimulant properties.
The deuterium labeling in this compound enhances its utility in research by providing a stable isotopic marker for detailed studies.
Propiedades
Número CAS |
1217703-45-1 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
217.378 |
Nombre IUPAC |
(1S,2S)-2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1/i1D3,2D3,4D2,5D2 |
Clave InChI |
JMFCQRKXGIHOAN-VUXGSNQBSA-N |
SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Sinónimos |
(R*,R*)-α-[1-(Diethyl-d10-amino)ethyl]benzenemethanol; threo-1-Phenyl-2-(diethylamino-d10)-1-propanol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)



![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)








